Product packaging for Desmethyl Erlotinib(Cat. No.:CAS No. 183321-86-0)

Desmethyl Erlotinib

货号: B019939
CAS 编号: 183321-86-0
分子量: 379.4 g/mol
InChI 键: MTLKTHNRZJKPRP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Historical Development and Research Evolution

This compound was first identified during pharmacokinetic studies of Erlotinib (OSI-774), a quinazoline-derived EGFR inhibitor approved for non-small cell lung cancer (NSCLC) and pancreatic cancer. Early-phase clinical trials in the 2000s revealed that Erlotinib undergoes hepatic metabolism via cytochrome P450 3A4 (CYP3A4) to form its primary metabolite, OSI-420. The discovery of this metabolite prompted investigations into its bioactivity, pharmacokinetics, and potential role in therapeutic drug monitoring. By 2007, studies confirmed that OSI-420 contributes to EGFR inhibition in vivo, with plasma concentrations representing 12–59% of the parent drug’s exposure.

Nomenclature and Structural Identification

This compound is systematically named 2-((4-((3-ethynylphenyl)amino)-7-(2-methoxyethoxy)quinazolin-6-yl)oxy)ethanol hydrochloride (CAS: 183320-51-6). Its molecular formula is C₂₁H₂₂ClN₃O₄ , with a molecular weight of 415.87 g/mol. Structural modifications from Erlotinib include the loss of a methyl group from the methoxy side chain, enhancing its polarity (Figure 1).

Table 1: Structural and Physicochemical Properties

Property This compound (OSI-420) Erlotinib (OSI-774)
Molecular Formula C₂₁H₂₂ClN₃O₄ C₂₂H₂₃N₃O₄
Molecular Weight (g/mol) 415.87 429.90
CAS Number 183320-51-6 183321-86-0
Solubility Insoluble in H₂O; soluble in DMSO (77 mg/mL) Similar profile

Significance in EGFR Inhibition Research

This compound exhibits equipotent EGFR inhibition to Erlotinib, with an IC₅₀ of 2 nM against human EGFR tyrosine kinase. Preclinical studies demonstrate that both compounds inhibit EGFR autophosphorylation in tumor cells (IC₅₀: 20 nM). Notably, the combined plasma concentrations of Erlotinib and OSI-420 correlate with clinical outcomes, as the metabolic ratio (Erlotinib/OSI-420) predicts severity of skin rash—a surrogate marker for efficacy—and survival in NSCLC patients.

Key Pharmacokinetic Findings :

  • Half-life : 5.2 hours (Erlotinib) vs. shorter for OSI-420 due to higher clearance.
  • Cerebrospinal Fluid (CSF) Penetration : OSI-420 achieves 5–9% CSF-to-plasma concentration ratios, contributing to activity against CNS metastases.
  • Renal Excretion : Minimal impact of renal impairment on OSI-420 clearance, supporting its use in patients with chronic renal failure.

Relationship to Parent Compound Erlotinib

This compound is not merely a metabolic byproduct but a synergistic agent. In vitro, OSI-420 demonstrates comparable efficacy to Erlotinib in inhibiting EGFR-driven proliferation in NSCLC (A549, H3255) and pancreatic cancer (AsPC-1) cell lines. Clinical pharmacokinetic analyses reveal that OSI-420 accounts for 30% of total EGFR inhibitory activity in plasma, necessitating combined quantification of both compounds for therapeutic monitoring.

Table 2: Comparative Pharmacokinetics

Parameter Erlotinib This compound
Plasma AUC₀–₂₄ (ng·h/mL) 30,365 2,527
CSF Penetration (%) 7% 9%
Protein Binding 95% Lower than parent
Clearance (mL/min/m²) 128 >640

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21N3O4 B019939 Desmethyl Erlotinib CAS No. 183321-86-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLKTHNRZJKPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10939711
Record name 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183320-29-8, 183321-86-0
Record name CP-373413
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183320298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-373413
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBL2O556JZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

合成路线和反应条件: OSI-413 的合成涉及厄洛替尼的 O-脱甲基化。 该反应可以使用人肝微粒体或重组酶进行,主要涉及细胞色素 P450 酶,如 CYP3A4 和 CYP1A2 。反应条件通常包括使用合适的辅因子和缓冲液以维持酶活性。

工业生产方法: OSI-413 的工业生产遵循类似的原理,但规模更大。该过程涉及使用包含人肝微粒体或重组酶的生物反应器来催化厄洛替尼的 O-脱甲基化。 然后使用色谱技术纯化产物,以获得高纯度的 OSI-413 .

化学反应分析

反应类型: OSI-413 主要经历 I 相代谢反应,包括氧化和还原。 O-脱甲基化反应是将厄洛替尼转化为 OSI-413 的关键转化 .

常用试剂和条件: O-脱甲基化反应需要存在细胞色素 P450 酶、NADPH 作为辅因子以及合适的缓冲液体系以维持 pH 值和离子强度 .

主要形成的产物: 厄洛替尼 O-脱甲基化形成的主要产物是 OSI-413。 其他次要代谢产物可能包括 OSI-413 的进一步氧化或还原形式 .

科学研究应用

Pharmacological Significance

Desmethyl erlotinib plays a crucial role in the pharmacokinetics of erlotinib. It is known to account for approximately 10% of the plasma concentration of erlotinib during long-term therapy . The presence of this metabolite can influence the therapeutic efficacy and safety profile of erlotinib, as it may exhibit distinct pharmacological properties compared to its parent compound.

Efficacy in Cancer Treatment

Research indicates that this compound retains some degree of activity against EGFR, although its potency is generally lower than that of erlotinib itself. Studies have shown that the combination of erlotinib with other agents, such as bevacizumab, enhances the distribution and efficacy of both drugs in treating EGFR-mutated NSCLC . The understanding of this compound's role in these combinations is essential for optimizing treatment regimens.

Drug Interactions

This compound's metabolism is significantly influenced by various substances. For instance, studies have demonstrated that compounds like ritonavir and ketoconazole can alter the metabolism of erlotinib and its metabolites, including this compound. Ritonavir was found to substantially inhibit the metabolism of erlotinib, leading to increased plasma levels of both erlotinib and this compound . This highlights the importance of monitoring drug interactions in patients receiving these therapies.

Analytical Methodologies

The quantification and analysis of this compound are critical for understanding its pharmacokinetics and therapeutic implications. Various analytical techniques have been developed to measure its concentration in biological samples.

High-Performance Liquid Chromatography (HPLC)

A rapid HPLC method has been established to quantify this compound in vitro. This method allows researchers to study the effects of other compounds, such as resveratrol, on the metabolism and cellular uptake of erlotinib and its metabolites . The ability to accurately measure this compound levels aids in assessing potential herb-drug interactions.

Enzyme-Linked Immunosorbent Assay (ELISA)

An innovative ELISA technique has been developed specifically for measuring erlotinib without cross-reactivity with this compound. This assay facilitates therapeutic drug monitoring (TDM) and pharmacokinetic studies by providing a reliable method to assess drug levels in patient serum .

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

  • Combination Therapy Outcomes : In a study involving patients with EGFR-mutated NSCLC treated with both erlotinib and bevacizumab, it was observed that higher concentrations of this compound correlated with improved progression-free survival rates . This suggests that monitoring this compound levels could be beneficial in predicting treatment outcomes.
  • Impact of Drug Interactions : A clinical case highlighted how co-administration of ritonavir led to elevated levels of both erlotinib and this compound, resulting in enhanced therapeutic effects but also increased toxicity . Such findings underscore the necessity for personalized medicine approaches based on metabolic profiles.

相似化合物的比较

Pharmacological Activity and Structural Features

Desmethyl Erlotinib shares structural and functional similarities with other EGFR inhibitors and metabolites (Table 1):

Table 1: Structural and Pharmacological Comparison

Compound Molecular Weight (g/mol) IC50 (EGFR, nM) Key Structural Features
Erlotinib 393.44 2 Quinazoline core with methyl and ethynyl groups
This compound 379.41 2 Demethylated quinazoline core
Gefitinib 446.90 3.3 Similar quinazoline core with morpholino substitution
Dithis compound 365.38 Not reported Further demethylation of quinazoline
  • Erlotinib vs.
  • Gefitinib : While structurally analogous, Gefitinib has a higher molecular weight and slightly reduced potency (IC50 = 3.3 nM) but comparable bioavailability (55% vs. 60% for Erlotinib) .
  • Dithis compound: A secondary metabolite with unknown activity, highlighting the metabolic hierarchy of Erlotinib .

Pharmacokinetic Profiles

Table 2: Pharmacokinetic Parameters

Parameter Erlotinib This compound Gefitinib
Half-life (hours) 24–36 6–24 (context-dependent) 48
Bioavailability ~60% Minor (≤10% of parent) ~55%
Metabolic Pathways CYP3A4, CYP1A2 CYP3A4-mediated oxidation CYP3A4, CYP2D6
Key Drug Interactions Rifampin (↓AUC by 83%), Efavirenz (↓AUC by 61%) Rifampin ↑formation (1.5-fold) CYP3A4 inducers reduce exposure
  • Metabolism : this compound formation is modulated by CYP3A4 inducers (e.g., Rifampin increases its production 1.5-fold) and inhibitors (e.g., Ritonavir reduces its formation 2.9-fold) .
  • Exposure : Efavirenz decreases Erlotinib’s half-life from 24 to 6 hours while doubling this compound’s metabolite-to-parent (M/P) ratio, though systemic exposure remains low .
  • Gefitinib : Longer half-life (48 hours) and less susceptibility to CYP1A2-mediated interactions compared to Erlotinib .

Analytical Methods

Table 3: Analytical Techniques for Quantification

Compound Method LOQ (ng/mL) Cross-Reactivity
Erlotinib LC-MS/MS , ELISA 1.5 6.7% with Desmethyl
This compound LC-MS/MS , HPLC-UV 1.5 N/A
Gefitinib HPLC-UV 10 Not reported
  • LC-MS/MS : Preferred for simultaneous quantification of Erlotinib and this compound in plasma, with a lower limit of quantification (LOQ) of 1.5 ng/mL .
  • ELISA : Specific for Erlotinib but shows minimal cross-reactivity with this compound (6.7%), limiting its utility for metabolite monitoring .

Clinical and Research Implications

  • Drug Interactions : Co-administration with CYP3A4 inducers (e.g., Rifampin) or inhibitors (e.g., Ritonavir) necessitates dose adjustments for Erlotinib to maintain efficacy .
  • Comparative Advantages : Gefitinib’s longer half-life and reduced CYP1A2 dependency may offer pharmacokinetic advantages in certain patient populations .

生物活性

Desmethyl erlotinib, also known as O-desmethyl erlotinib (OSI-420), is a significant metabolite of erlotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer (NSCLC). Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies and improving patient outcomes.

Metabolism and Pharmacokinetics

This compound is primarily formed through the metabolism of erlotinib by cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and CYP1A1. Studies indicate that the metabolic conversion of erlotinib to this compound plays a pivotal role in its pharmacokinetic profile and therapeutic efficacy.

Key Findings on Metabolism

  • Enzymatic Pathways : Erlotinib is predominantly metabolized by CYP3A4, with contributions from CYP1A2 and CYP1A1. This compound's formation is significantly influenced by these enzymes, which are crucial for drug clearance and bioavailability .
  • Bioavailability : The presence of food can enhance the bioavailability of erlotinib, leading to increased plasma concentrations of both the parent compound and its metabolite . This effect may also influence the clinical outcomes observed in patients.

Biological Activity and Efficacy

The biological activity of this compound has been studied in various contexts, including its role in modulating the effects of erlotinib in cancer therapy.

Clinical Implications

  • Efficacy : Clinical studies have shown that higher levels of this compound correlate with improved therapeutic outcomes in patients treated with erlotinib. The ratio of erlotinib to this compound has been proposed as a biomarker for predicting treatment response .
  • Adverse Effects : The severity of skin rash, a common side effect associated with EGFR inhibitors, has been linked to the metabolic ratio of erlotinib to this compound. Patients exhibiting a higher ratio tend to experience more severe rashes, which may serve as an indicator of treatment efficacy .

Case Studies

Several case studies have highlighted the importance of monitoring this compound levels in patients undergoing treatment with erlotinib:

  • Study on NSCLC Patients : In a cohort study involving 96 patients with NSCLC, it was found that those with higher serum concentrations of this compound had better progression-free survival (PFS) and overall survival (OS) rates. The metabolic ratio was significantly associated with both PFS (p = 2.1 × 10^{-4}) and OS (p = 5.8 × 10^{-5}) .
  • Pharmacokinetic Analysis : A pharmacokinetic study demonstrated that co-administration of CYP3A4 inhibitors could significantly alter the metabolism of erlotinib, leading to increased levels of this compound and enhanced therapeutic effects .

Research Findings Summary Table

Study ReferenceKey FindingsImplications
Erlotinib metabolized by CYP3A4 primarily; significant formation of this compoundHighlights importance of CYP enzymes in drug metabolism
Higher levels of this compound correlate with improved survival outcomesSuggests potential biomarker for treatment efficacy
Metabolic ratio linked to skin rash severity; higher ratios indicate better responsesIndicates need for monitoring metabolic ratios in clinical settings

常见问题

Q. How is Desmethyl Erlotinib identified and quantified in biological samples?

this compound is quantified using validated LC-MS/MS methods, which separate the metabolite from its parent compound (Erlotinib) and other analytes. The method involves chromatographic separation followed by tandem mass spectrometry, targeting specific ion transitions for this compound (e.g., m/z 394 → 278). This approach allows for high sensitivity, with a lower limit of quantification (LOQ) of 0.5 ng/mL in human plasma . Complementary fragmentation techniques, such as collision-induced dissociation (CID) and ultraviolet photodissociation (UVPD), can enhance detection specificity, particularly in low-concentration samples .

Q. What metabolic pathways produce this compound?

this compound is primarily formed via hepatic CYP3A4/3A5-mediated O-demethylation of Erlotinib. Minor contributions from CYP1A1/1A2 are also observed. The metabolite undergoes further oxidation and glucuronidation before elimination. Pharmacokinetic studies show that 91% of Erlotinib is metabolized, with this compound representing a major circulating metabolite . Co-administration of CYP3A4 inhibitors (e.g., ritonavir) reduces its formation, while inducers (e.g., efavirenz) accelerate metabolism .

Q. What is the significance of this compound in EGFR inhibition?

this compound retains inhibitory activity against EGFR, with an IC50 of 2 nM, comparable to Erlotinib. It contributes to the overall antitumor efficacy of Erlotinib therapy, particularly in cases where prolonged exposure is required. However, its potency and binding kinetics may vary depending on EGFR mutation status, necessitating in vitro assays to validate its role in specific cancer models .

Advanced Research Questions

Q. How do drug-drug interactions complicate the pharmacokinetics of this compound?

Co-administered drugs altering CYP3A4 activity significantly impact this compound levels. For example:

  • Ritonavir (CYP3A4 inhibitor): Reduces this compound formation by 40–60%, increasing Erlotinib’s half-life.
  • Efavirenz (CYP3A4 inducer): Accelerates Erlotinib metabolism, doubling this compound production . Researchers must design pharmacokinetic studies with staggered dosing or therapeutic drug monitoring (TDM) to account for these interactions. Population pharmacokinetic models can predict interpatient variability in metabolite exposure .

Q. What methodological challenges arise in detecting this compound using mass spectrometry?

  • Low Abundance : At the LOQ (0.5 ng/mL), CID fragmentation may yield poor-quality spectra, necessitating UVPD for confirmatory analysis .
  • Matrix Effects : Plasma proteins and lipids can suppress ionization. Solid-phase extraction (SPE) or protein precipitation is recommended to minimize interference .
  • Fragmentation Specificity : UVPD generates unique fragment ions (e.g., m/z 170) not observed in CID, improving confidence in identification .

Q. How can researchers address contradictory data on this compound’s metabolic stability?

Discrepancies often stem from variability in experimental conditions:

  • Microsomal Incubations : Use human liver microsomes with NADPH cofactors to standardize CYP activity. Pre-incubation times should align with enzyme kinetics (e.g., 30–60 minutes) .
  • CYP Isoform Selectivity : Confirm contributions of specific CYPs using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
  • Inter-laboratory Variability : Cross-validate methods with reference standards and participate in proficiency testing programs.

Q. What strategies optimize experimental designs for studying this compound’s role in EGFR resistance?

  • In Vitro Models : Use EGFR-mutated cell lines (e.g., H1975 with T790M mutation) to assess this compound’s efficacy under varying ATP concentrations .
  • Combination Therapies : Co-treat with MET or HER2 inhibitors to evaluate synergy in overcoming resistance .
  • Pharmacodynamic Biomarkers : Measure phosphorylated EGFR (pEGFR) levels via Western blot or ELISA to correlate metabolite exposure with target inhibition .

Methodological Recommendations

Q. How to validate an LC-MS/MS method for this compound in multi-center trials?

  • Calibration Standards : Prepare in pooled human plasma, covering a linear range of 0.5–500 ng/mL .
  • Quality Controls (QCs) : Include low, medium, and high QCs with ≤15% inter-batch variability.
  • Cross-Validation : Share samples between labs to harmonize protocols. Use isotopically labeled internal standards (e.g., deuterated this compound) to correct for matrix effects .

Q. What statistical approaches are suitable for analyzing this compound’s exposure-response relationships?

  • Non-linear Mixed Effects Modeling (NONMEM) : Accounts for covariates like CYP3A4 genotype and concomitant medications .
  • Receiver Operating Characteristic (ROC) Analysis : Identifies threshold metabolite concentrations associated with clinical response or toxicity .

Data Interpretation and Contradictions

Q. How to resolve discrepancies between in vitro and in vivo metabolite exposure data?

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporates hepatic blood flow, protein binding, and enzyme expression to predict in vivo outcomes from microsomal data .
  • Tissue-Specific Sampling : Compare plasma concentrations with tumor biopsy data to assess tissue penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethyl Erlotinib
Reactant of Route 2
Reactant of Route 2
Desmethyl Erlotinib

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